1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine
CAS No.: 136516-16-0
Cat. No.: VC21277242
Molecular Formula: C5H11N5O2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136516-16-0 |
|---|---|
| Molecular Formula | C5H11N5O2 |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | N-(1,3-dimethyl-2,4-dihydro-1,3,5-triazin-6-yl)nitramide |
| Standard InChI | InChI=1S/C5H11N5O2/c1-8-3-6-5(7-10(11)12)9(2)4-8/h3-4H2,1-2H3,(H,6,7) |
| Standard InChI Key | SCAWPDJOSHEKLT-UHFFFAOYSA-N |
| SMILES | CN1CN=C(N(C1)C)N[N+](=O)[O-] |
| Canonical SMILES | CN1CN=C(N(C1)C)N[N+](=O)[O-] |
Introduction
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine is a nitrogen-containing heterocyclic compound with the molecular formula CHNO and a molecular weight of approximately 173.17 g/mol . This compound features a hexahydro-1,3,5-triazine ring, which is characterized by its three nitrogen atoms within a six-membered ring structure. The presence of the nitroimino group contributes to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine typically involves reactions that form the hexahydro-1,3,5-triazine ring and introduce the nitroimino group. While specific synthesis methods are not detailed in the available literature, the compound is often prepared in solvents like ethanol under controlled conditions .
Chemical Reactivity
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine exhibits chemical reactivity due to its functional groups, particularly the nitroimino group. This reactivity makes it a versatile intermediate in organic synthesis, capable of undergoing various reactions such as nucleophilic substitutions and additions.
Biological Activity
While specific biological activities of 1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine are not extensively documented, compounds with similar triazine structures have shown potential in biological applications. For instance, derivatives of 1,3,5-triazine have been explored for their binding affinities to adenosine receptors, which are targets for developing anticancer drugs .
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